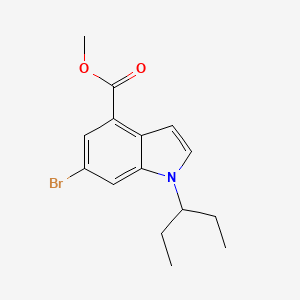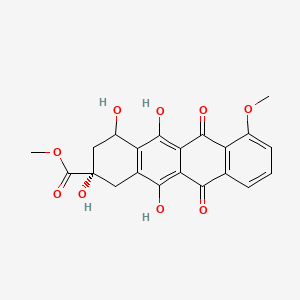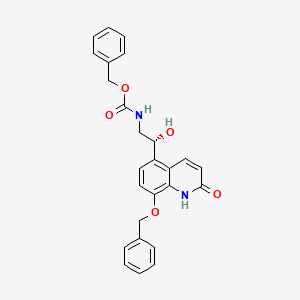
methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-6-brom-1-(Pentan-3-yl)-1H-indol-4-carboxylat ist eine synthetische organische Verbindung, die zur Indol-Familie gehört. Indol-Derivate sind bekannt für ihre große Bandbreite an biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie. Diese Verbindung verfügt über ein Bromatom an der 6. Position, eine Pentan-3-yl-Gruppe an der 1. Position und eine Carboxylat-Ester-Gruppe an der 4. Position des Indolrings.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-6-brom-1-(Pentan-3-yl)-1H-indol-4-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beginnt mit der Bromierung eines Indol-Derivats, um das Bromatom an der 6. Position einzuführen. Darauf folgt eine Alkylierung, um die Pentan-3-yl-Gruppe an der 1. Position zu binden. Schließlich wird eine Veresterung durchgeführt, um die Carboxylat-Ester-Gruppe an der 4. Position einzuführen. Die Reaktionen werden in der Regel unter kontrollierten Bedingungen mit spezifischen Reagenzien und Katalysatoren durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-6-brom-1-(Pentan-3-yl)-1H-indol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile durch nukleophile Substitutionsreaktionen ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Esterhydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können unter milden Bedingungen verwendet werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Hydrolyse: Saure oder basische Bedingungen können verwendet werden, um die Estergruppe zu hydrolysieren.
Hauptsächlich gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Indol-Derivate, Carbonsäuren und reduzierte oder oxidierte Formen der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
Methyl-6-brom-1-(Pentan-3-yl)-1H-indol-4-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorstufe bei der Synthese von Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-6-brom-1-(Pentan-3-yl)-1H-indol-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Das Bromatom und der Indolring spielen eine entscheidende Rolle bei der Bindung an Zielproteine oder Enzyme, was zu einer Modulation ihrer Aktivität führt. Die genauen Wege und Ziele hängen vom jeweiligen biologischen Kontext ab und sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism of action of methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Bromindol: Fehlt die Pentan-3-yl- und die Carboxylat-Ester-Gruppe.
1-(Pentan-3-yl)-1H-indol: Fehlen die Brom- und die Carboxylat-Ester-Gruppe.
Methyl-1H-indol-4-carboxylat: Fehlen die Brom- und die Pentan-3-yl-Gruppe.
Einzigartigkeit
Methyl-6-brom-1-(Pentan-3-yl)-1H-indol-4-carboxylat ist aufgrund der Kombination des Bromatoms, der Pentan-3-yl-Gruppe und der Carboxylat-Ester-Gruppe am Indolring einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die bei den oben aufgeführten ähnlichen Verbindungen nicht beobachtet werden.
Eigenschaften
Molekularformel |
C15H18BrNO2 |
|---|---|
Molekulargewicht |
324.21 g/mol |
IUPAC-Name |
methyl 6-bromo-1-pentan-3-ylindole-4-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c1-4-11(5-2)17-7-6-12-13(15(18)19-3)8-10(16)9-14(12)17/h6-9,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
RQHLYLPTKKLVHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)N1C=CC2=C(C=C(C=C21)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)
![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)






